四丁基氢硫酸铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

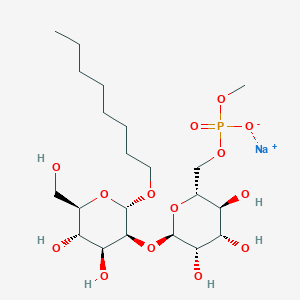

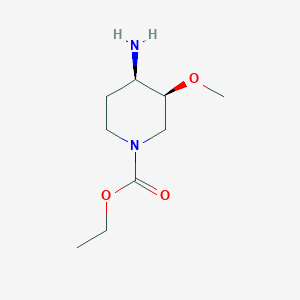

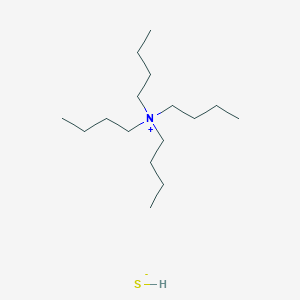

Tetrabutylammonium hydrogen sulfide is a quaternary ammonium compound with the chemical formula (CH₃CH₂CH₂CH₂)₄N(SH). It is a stable, hygroscopic, white solid that is widely used in various fields of chemistry as a phase-transfer catalyst and ion-pairing reagent .

科学研究应用

相转移催化剂

四丁基氢硫酸铵在化学的各个领域中被广泛用作相转移催化剂 (PTC) . 在这种作用中,它促进了反应物从一个相迁移到另一个相,在那里可以发生反应。

离子对试剂

它也用作离子对试剂,并在高效液相色谱 (HPLC) 中用作流动相添加剂 . 这有助于分离、鉴定和量化混合物中的组分。

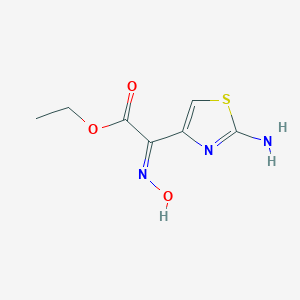

三芳基吡啶的合成

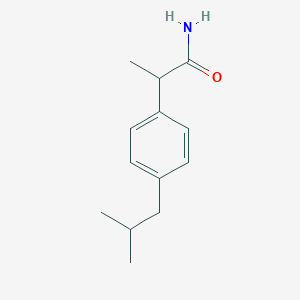

该化合物已用于三芳基吡啶的合成 . 三芳基吡啶是药物化学和材料科学中的重要化合物。

N-单取代 α-酮酰胺的合成

四丁基氢硫酸铵在 N-单取代 α-酮酰胺的合成中起着至关重要的作用 . 这些化合物具有重要的生物活性,并用于开发各种药物。

环状和非环状 β-二取代、α,β-不饱和酮的合成

它已被用于环状和非环状 β-二取代、α,β-不饱和酮的合成 . 这些化合物是合成多种有机化合物的关键中间体。

3-烷基吲哚的合成

四丁基氢硫酸铵用于 3-烷基吲哚的合成 . 吲哚是一类有机化合物,在自然界中广泛分布,具有重要的生物活性。

电传输和热性能

四丁基氢硫酸铵的热性能和电导率已得到研究 . 它在高达 260 °C 的温度下具有热稳定性,然后缓慢分解。 该化合物的电导率在很宽的范围内变化,使其在各种应用中都有用 .

1,2,3-三唑的合成

该化合物已用于 1,2,3-三唑的合成 . 三唑是一类有机化合物,具有两个碳原子和三个氮原子组成的五元环。 它们在从药物化学到材料科学的广泛应用中都有应用。

作用机制

Target of Action

Tetrabutylammonium hydrogen sulfide is a quaternary ammonium compound . It is known to interact with various targets, including sensory neurons . Hydrogen sulfide (H2S), a well-established member of the gasotransmitter family, is involved in a variety of physiological functions, including pro-nociceptive action in the sensory system .

Mode of Action

The compound’s interaction with its targets results in various changes. For instance, H2S activates sensory neurons . The molecular targets of H2S action in trigeminal (TG) nociception, implicated in migraine, remains controversial . Both TRPV1 and TRPA1 receptors play a role in the pro-nociceptive action of H2S in peripheral TG nerve endings in meninges and in somas of TG neurons .

Biochemical Pathways

The affected pathways and their downstream effects are complex. H2S is involved in the regulation of a great variety of physiological functions, including nociception and inflammation . The activation of TRPV1 and TRPA1 receptors by H2S during neuro-inflammation conditions contributes to the nociceptive firing in primary afferents underlying migraine pain .

Pharmacokinetics

The compound is known to be highly soluble in polar solvents . The solubility and thermal properties of quaternary ammonium compounds depend markedly on the R-group chain length, and, as for other chemical compounds, of crystal structure .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. For instance, the activation of TRPV1 and TRPA1 receptors by H2S during neuro-inflammation conditions contributes to the nociceptive firing in primary afferents underlying migraine pain .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Tetrabutylammonium hydrogen sulfate is thermally stable up to 260 °C, followed by slow decomposition . The most important factors affecting the conductivity of the compound are structural characteristics, the nature of the bonding of sulfate tetrahedra, and the energy of hydrogen bonds .

生化分析

Biochemical Properties

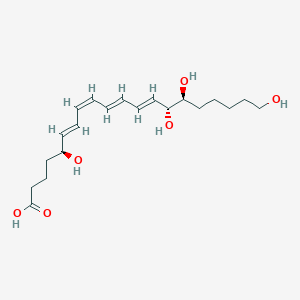

Tetrabutylammonium hydrogen sulfide serves as a solvent for the dissolution of ruthenium (II) complex . It participates as a cocatalyst in the reaction medium for the preparation of alternating polyketones and propionic acid .

Molecular Mechanism

It is known to participate as a cocatalyst in certain reactions

Temporal Effects in Laboratory Settings

Tetrabutylammonium hydrogen sulfide is thermally stable up to 260 °C, followed by slow decomposition . The conductivity of Tetrabutylammonium hydrogen sulfide changes in a wide range: from 10 −8 S/cm at 60 °C to 10 −2 S/cm in the melt .

准备方法

Tetrabutylammonium hydrogen sulfide can be synthesized through different routes. One common method involves treating tetrabutylammonium azide with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium . Another method involves treating tetrabutylammonium thiocyanate with relatively concentrated sulfuric acid (70%) at 75°C . These methods provide efficient ways to produce the compound in a laboratory setting.

化学反应分析

Tetrabutylammonium hydrogen sulfide undergoes various chemical reactions, including:

- Oxidation

属性

IUPAC Name |

sulfanide;tetrabutylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVCMHXBGWPOTF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[SH-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-21-7 |

Source

|

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium hydrogen sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium hydrogen sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。